molecular formula C9H8ClF3N2O2 B8173558 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide

2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide

Cat. No.: B8173558
M. Wt: 268.62 g/mol
InChI Key: KRIUARCMKOGEAH-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a trifluoromethyl group attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinic acid and methanol.

    Esterification: 2-chloronicotinic acid is esterified with methanol in the presence of a catalyst to form 2-chloronicotinic acid methyl ester.

    Amidation: The methyl ester is then reacted with N-methoxy-N-methylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new compounds with different substituents.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of nicotinic acid derivatives and corresponding amines.

Scientific Research Applications

2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methoxy-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

    N-Methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but differs in the overall structure.

Uniqueness

2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide is unique due to the presence of both the chloro and trifluoromethyl groups on the nicotinamide backbone, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-15(17-2)8(16)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUARCMKOGEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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